molecular formula C16H20O4 B13988339 Ethyl 3-(3-(benzyloxy)cyclobutyl)-3-oxopropanoate

Ethyl 3-(3-(benzyloxy)cyclobutyl)-3-oxopropanoate

Cat. No.: B13988339
M. Wt: 276.33 g/mol
InChI Key: KXLHAGSTFVUNMO-UHFFFAOYSA-N
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Description

Ethyl 3-(3-(benzyloxy)cyclobutyl)-3-oxopropanoate is an organic compound that features a cyclobutyl ring substituted with a benzyloxy group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-(benzyloxy)cyclobutyl)-3-oxopropanoate typically involves multiple steps. One common method starts with the preparation of 3-(benzyloxy)cyclobutanone, which can be achieved through the reaction of cyclobutanone with benzyl alcohol in the presence of an acid catalyst. The resulting 3-(benzyloxy)cyclobutanone is then subjected to esterification with ethyl 3-oxopropanoate under basic conditions to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-(benzyloxy)cyclobutyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzoyl group using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable leaving group.

Major Products

    Oxidation: Benzoyl-substituted cyclobutyl ester.

    Reduction: Cyclobutyl alcohol derivative.

    Substitution: Various substituted cyclobutyl esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3-(benzyloxy)cyclobutyl)-3-oxopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(3-(benzyloxy)cyclobutyl)-3-oxopropanoate in chemical reactions typically involves the activation of the ester group, making it susceptible to nucleophilic attack. The benzyloxy group can also participate in resonance stabilization, influencing the reactivity of the compound. Molecular targets and pathways depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(3-methoxycyclobutyl)-3-oxopropanoate: Similar structure but with a methoxy group instead of a benzyloxy group.

    Ethyl 3-(3-(phenoxy)cyclobutyl)-3-oxopropanoate: Contains a phenoxy group instead of a benzyloxy group.

Uniqueness

Ethyl 3-(3-(benzyloxy)cyclobutyl)-3-oxopropanoate is unique due to the presence of the benzyloxy group, which can influence the compound’s reactivity and stability. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

Molecular Formula

C16H20O4

Molecular Weight

276.33 g/mol

IUPAC Name

ethyl 3-oxo-3-(3-phenylmethoxycyclobutyl)propanoate

InChI

InChI=1S/C16H20O4/c1-2-19-16(18)10-15(17)13-8-14(9-13)20-11-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3

InChI Key

KXLHAGSTFVUNMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1CC(C1)OCC2=CC=CC=C2

Origin of Product

United States

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